2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide
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Overview
Description
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide is a complex organic compound that features both isoindoline and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoindoline and quinazoline cores, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline and quinazoline derivatives, such as:
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 4-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-BENZOIC ACID OCTYL ESTER
- 2-chloro-5-[(1S)-1-hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]benzolsulfonamid
Uniqueness
What sets 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]acetamide apart is its unique combination of isoindoline and quinazoline moieties, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C21H20N4O3/c1-12(2)25-11-22-17-8-7-13(9-16(17)21(25)28)23-19(26)10-18-14-5-3-4-6-15(14)20(27)24-18/h3-9,11-12,18H,10H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
HVVRGRHHEYOXIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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